3-Chloro-7-(pentylamino)quinoline-8-carbonitrile
CAS No.: 88347-17-5
Cat. No.: VC15912300
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88347-17-5 |
|---|---|
| Molecular Formula | C15H16ClN3 |
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | 3-chloro-7-(pentylamino)quinoline-8-carbonitrile |
| Standard InChI | InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3 |
| Standard InChI Key | YDGSDBBZRFOBRL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The IUPAC name of the compound is 3-chloro-7-(pentylamino)quinoline-8-carbonitrile, reflecting its substituent positions and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 88347-17-5 | |
| Molecular Formula | ||
| Molecular Weight | 273.76 g/mol | |
| SMILES | CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N | |
| InChIKey | YDGSDBBZRFOBRL-UHFFFAOYSA-N |
The quinoline core provides a planar aromatic system, while the pentylamino and cyano groups introduce steric and electronic modifications critical for target interactions.
Predicted Physicochemical Properties
Computational models estimate the following properties:
The compound’s lipophilicity (LogP > 4) suggests moderate membrane permeability, aligning with its potential as a bioactive molecule .
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves multi-step protocols:
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Quinoline Core Formation: Cyclization of aniline derivatives with acrylonitrile or similar reagents under acidic conditions.
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Chlorination: Introduction of chlorine at the 3-position using or .
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Amination: Nucleophilic substitution with pentylamine at the 7-position.
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Cyanation: Incorporation of the cyano group at the 8-position via Rosenmund-von Braun or palladium-catalyzed reactions.
Key Raw Materials
| Material | Role | Reference |
|---|---|---|
| 7-Aminoquinoline | Core precursor | |
| Pentylamine | Amine donor | |
| Copper(I) Cyanide | Cyanation agent |
Reaction conditions (e.g., temperature, solvent) are optimized to achieve yields >60%.
Biological Activity and Mechanisms
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a scaffold for developing:
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Multi-Kinase Inhibitors: Dual targeting of CDK4 and ARK5 for synergistic antitumor effects .
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Neuroprotective Agents: Analogous quinolines inhibit acetylcholinesterase (AChE), relevant for Alzheimer’s disease.
Structure-Activity Relationship (SAR)
Modifications to the pentylamino and cyano groups significantly alter bioactivity:
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